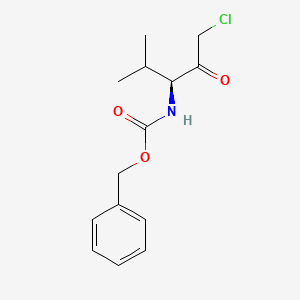

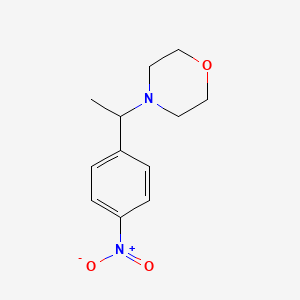

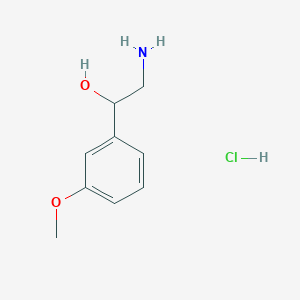

![molecular formula C7H5ClN2O B1625611 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide CAS No. 74420-03-4](/img/structure/B1625611.png)

4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide

Overview

Description

4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide, commonly known as 4CPO, is a heterocyclic compound containing a nitrogen atom and a chlorine atom. It has been studied extensively for its potential applications in pharmaceuticals, organic synthesis, and biochemistry.

Scientific Research Applications

1. Immunomodulators Targeting Janus Kinase 3

- Application Summary: This compound has been used in the synthesis of derivatives that act as immunomodulators targeting Janus Kinase 3 (JAK3). These derivatives are used in treating immune diseases such as organ transplantation .

- Methods of Application: The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .

- Results/Outcomes: Compound 14c was identified as a potent, moderately selective JAK3 inhibitor, and the immunomodulating effect of 14c on interleukin-2-stimulated T cell proliferation was shown .

2. Charge Density Analysis and DFT Studies

- Application Summary: The experimental charge density distribution in 4-chloro-1H-pyrrolo[2,3-b]pyridine has been carried out using high resolution X-ray diffraction data .

- Methods of Application: Multipole refinement based on the Hansen–Coppens formalism coupled with an estimation of anisotropic displacement parameters (ADPs) of hydrogen atoms .

- Results/Outcomes: The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established by (3, −1) bond critical points associated with relatively large electron densities .

3. Biological Material or Organic Compound

- Application Summary: This compound can be used as a biological material or organic compound for life science related research .

- Methods of Application: The specific methods of application in this field can vary widely depending on the nature of the research being conducted .

- Results/Outcomes: The outcomes of this application can also vary widely, as they depend on the specific research goals .

4. Inhibition of Breast Cancer Cell Proliferation

- Application Summary: This compound has been used in the synthesis of derivatives that inhibit breast cancer 4T1 cell proliferation and induce apoptosis .

- Methods of Application: The specific derivative, referred to as 4h, was applied to 4T1 cells in vitro .

- Results/Outcomes: The application of 4h significantly inhibited the migration and invasion of 4T1 cells .

5. Treatment of Disorders Involving Elevated Plasma Blood Glucose

- Application Summary: This compound has been used in the synthesis of derivatives that reduce blood glucose .

- Methods of Application: The specific methods of application in this field can vary widely depending on the nature of the treatment being conducted .

- Results/Outcomes: The outcomes of this application can also vary widely, as they depend on the specific treatment goals .

6. Topological Features and Electronic Structure

- Application Summary: The experimental charge density distribution in 4-chloro-1H-pyrrolo[2,3-b]pyridine has been carried out using high resolution X-ray diffraction data .

- Methods of Application: Multipole refinement based on the Hansen–Coppens formalism coupled with an estimation of anisotropic displacement parameters (ADPs) of hydrogen atoms .

- Results/Outcomes: The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established by (3, −1) bond critical points associated with relatively large electron densities .

properties

IUPAC Name |

4-chloro-7-hydroxypyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-6-2-4-10(11)7-5(6)1-3-9-7/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXMKTQJEXBEMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C1=C(C=CN2O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505536 | |

| Record name | 4-Chloro-7H-pyrrolo[2,3-b]pyridin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide | |

CAS RN |

74420-03-4 | |

| Record name | 4-Chloro-7H-pyrrolo[2,3-b]pyridin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

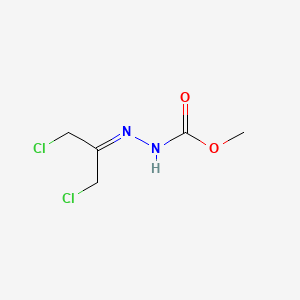

![1-{4-[(Piperidin-4-yl)oxy]phenyl}ethan-1-one](/img/structure/B1625534.png)

![Ethanol, 2-[ethyl[4-(phenylazo)phenyl]amino]-](/img/structure/B1625547.png)